molecular formula C19H20N4O4S B12886397 N-(2-(4-(Benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

N-(2-(4-(Benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Cat. No.: B12886397
M. Wt: 400.5 g/mol
InChI Key: VGLHRJFHJIIEGB-UHFFFAOYSA-N
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Description

N-(2-(4-(Benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a complex organic compound with a unique structure that includes a benzo[d][1,3]dioxole moiety, a pyrazole ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(Benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions The process begins with the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the pyrazole ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(Benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanesulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methanesulfonyl chloride in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-(4-(Benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(4-(Benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(Benzo[d][1,3]dioxol-5-yl)-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide
  • N-(2-(4-(Benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide

Uniqueness

N-(2-(4-(Benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is unique due to the presence of the benzo[d][1,3]dioxole moiety and the specific substitution pattern on the pyrazole ring

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

N-[2-[4-(1,3-benzodioxol-5-yl)-3-(6-methylpyridin-2-yl)pyrazol-1-yl]ethyl]methanesulfonamide

InChI

InChI=1S/C19H20N4O4S/c1-13-4-3-5-16(21-13)19-15(11-23(22-19)9-8-20-28(2,24)25)14-6-7-17-18(10-14)27-12-26-17/h3-7,10-11,20H,8-9,12H2,1-2H3

InChI Key

VGLHRJFHJIIEGB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=NN(C=C2C3=CC4=C(C=C3)OCO4)CCNS(=O)(=O)C

Origin of Product

United States

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